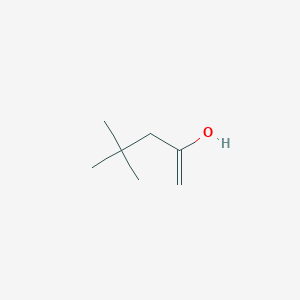![molecular formula C10H12O4 B13932200 [3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
[3-(2-Hydroxyethoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Hydroxyethoxy)phenyl]acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Hydroxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with ethylene glycol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Hydroxyethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or aldehyde groups.
Reduction: Formation of [3-(2-Hydroxyethoxy)phenyl]ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
[3-(2-Hydroxyethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of [3-(2-Hydroxyethoxy)phenyl]acetic acid in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The hydroxyethoxy group may enhance its binding affinity to these enzymes, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: The parent compound, lacking the hydroxyethoxy substitution.
[3-(2-Methoxyethoxy)phenyl]acetic acid: A similar compound with a methoxyethoxy group instead of a hydroxyethoxy group.
[3-(2-Hydroxypropoxy)phenyl]acetic acid: Another derivative with a hydroxypropoxy group.
Uniqueness
[3-(2-Hydroxyethoxy)phenyl]acetic acid is unique due to the presence of the hydroxyethoxy group, which imparts specific chemical and biological properties. This substitution can enhance solubility, reactivity, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6,11H,4-5,7H2,(H,12,13) |
Clé InChI |
IFOGNUKHMNRLKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


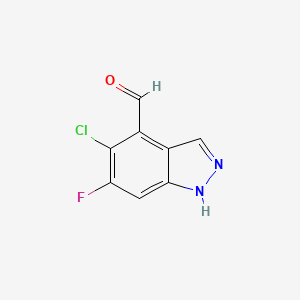
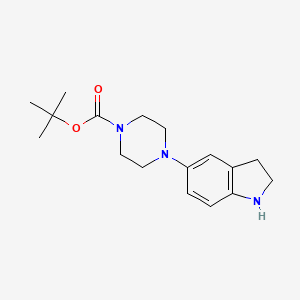

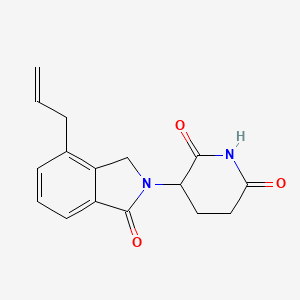
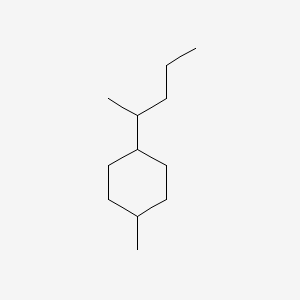
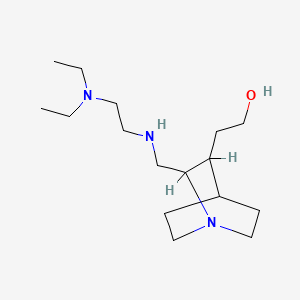
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
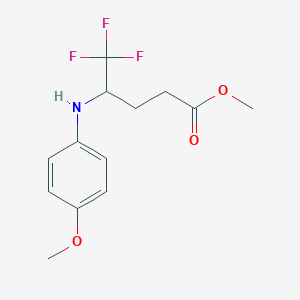



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
